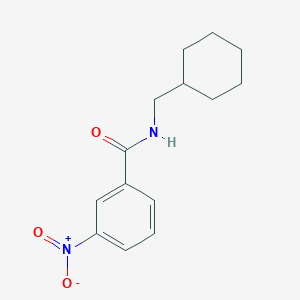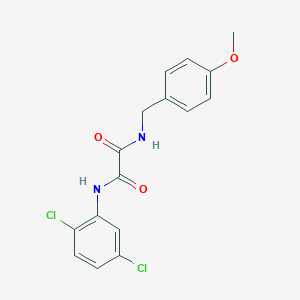![molecular formula C19H20N2O2 B4387258 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide](/img/structure/B4387258.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide
説明
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various diseases. QNZ has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
作用機序
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide works by inhibiting the activity of a protein called NF-κB, which plays a key role in regulating inflammation and immune responses. By inhibiting NF-κB, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide can reduce inflammation and immune responses, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been found to have several biochemical and physiological effects. In cancer cells, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide can induce apoptosis (cell death) and inhibit cell proliferation. N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
実験室実験の利点と制限
One advantage of using N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide in lab experiments is that it can have off-target effects, which may complicate data interpretation.
将来の方向性
There are several potential future directions for research on N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide. One area of interest is the development of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide as a cancer treatment, either alone or in combination with other therapies. Additionally, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide may have potential as a treatment for autoimmune disorders and viral infections. Further research is needed to fully understand the potential of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide in these areas.
科学的研究の応用
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. In cancer research, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been found to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been found to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
特性
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(22)20-16-11-9-15(10-12-16)19(23)21-13-5-7-14-6-3-4-8-17(14)21/h3-4,6,8-12H,2,5,7,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHANTDFJXUDYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387183.png)

![N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4387186.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4387197.png)
![4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4387203.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4387210.png)
![7-(3-chlorophenyl)-2-[(3-isopropoxypropyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387215.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide](/img/structure/B4387226.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4387229.png)
![N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4387234.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4387240.png)
![ethyl 1-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4387250.png)
